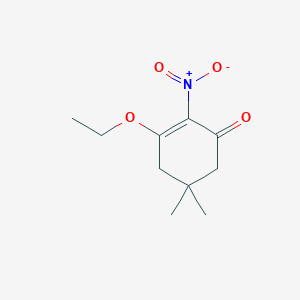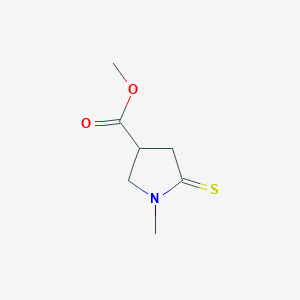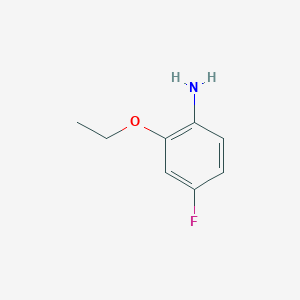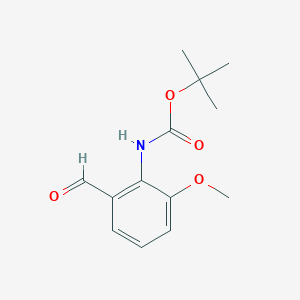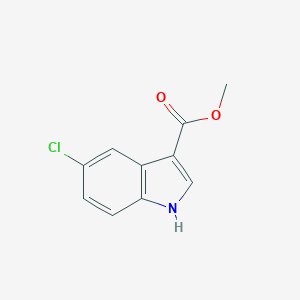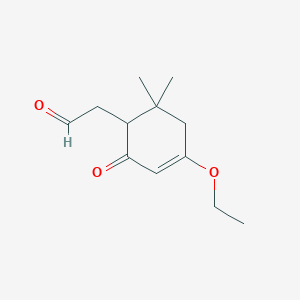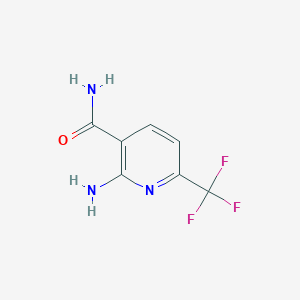
2-Amino-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(trifluoromethyl)nicotinamide (ATMN) is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been proposed that 2-Amino-6-(trifluoromethyl)nicotinamide exerts its anticancer activity by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a crucial role in various metabolic processes, including DNA repair and energy metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which ultimately results in cell death.
Biochemische Und Physiologische Effekte
2-Amino-6-(trifluoromethyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of intracellular NAD+ and ATP, which are essential for cell survival. 2-Amino-6-(trifluoromethyl)nicotinamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, 2-Amino-6-(trifluoromethyl)nicotinamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity profile and pharmacokinetic properties need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-6-(trifluoromethyl)nicotinamide. One potential direction is to investigate its potential applications in combination therapies with other anticancer agents. Another direction is to study its effects on other metabolic pathways and cellular processes. Additionally, the development of more potent and selective NAMPT inhibitors based on 2-Amino-6-(trifluoromethyl)nicotinamide could lead to the discovery of new anticancer drugs. Overall, 2-Amino-6-(trifluoromethyl)nicotinamide has significant potential for further research in the field of medicinal chemistry and cancer biology.
Synthesemethoden
The synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with aqueous ammonia and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-Amino-6-(trifluoromethyl)nicotinamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Eigenschaften
CAS-Nummer |
191478-53-2 |
|---|---|
Produktname |
2-Amino-6-(trifluoromethyl)nicotinamide |
Molekularformel |
C7H6F3N3O |
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
FBROSGZUSKIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



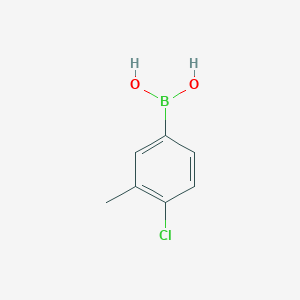
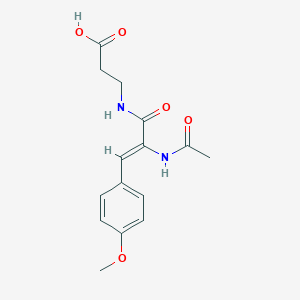
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
